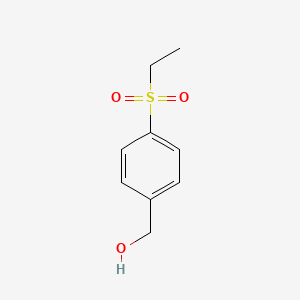

(4-(Ethylsulfonyl)phenyl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-ethylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKMHPAHBSZQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341344 | |

| Record name | (4-(ethylsulfonyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917396-45-3 | |

| Record name | (4-(ethylsulfonyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Contextualization of 4 Ethylsulfonyl Phenyl Methanol in Chemical Research

Structural Features and Chemical Reactivity Considerations

The structure of (4-(Ethylsulfonyl)phenyl)methanol is defined by a central benzene (B151609) ring. Attached to this ring are two key functional groups: an ethylsulfonyl group (-SO2CH2CH3) and a hydroxymethyl group (-CH2OH). The ethylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring. This electron-withdrawing nature makes the aromatic protons more acidic and influences the reactivity of the entire molecule.

The presence of the hydroxyl (-OH) group in the methanol (B129727) moiety allows the compound to participate in reactions such as esterification and oxidation. This dual functionality, the reactive hydroxyl group and the electronically modified phenyl ring, makes this compound a versatile intermediate for synthesizing more complex molecules. The molecule's three-dimensional structure and the spatial arrangement of its functional groups are critical in determining its interaction with other molecules, a key factor in its biological activity.

Historical and Contemporary Relevance of Phenylsulfonyl Methanol Derivatives

Phenylsulfonyl methanol derivatives, including this compound, have a well-established and expanding role in both synthetic and medicinal chemistry. Their utility stems from their unique chemical properties and their ability to serve as scaffolds for a wide array of more complex molecules.

The phenylsulfonyl group is a versatile functional group in organic synthesis. It can act as a leaving group in substitution reactions and can be used to activate adjacent positions for nucleophilic attack. The methanol group, on the other hand, can be easily converted into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to a halide to facilitate further reactions.

This reactivity makes phenylsulfonyl methanol derivatives valuable intermediates. For instance, derivatives of phenylsulfonyl methanol are used in the synthesis of various heterocyclic compounds and as precursors for creating carbon-carbon bonds. The ability to perform a variety of chemical transformations on these molecules makes them essential tools for organic chemists in the construction of complex molecular architectures. cas.cn

The phenylsulfonyl moiety is a common feature in many biologically active compounds. The sulfone group is known for its ability to form hydrogen bonds and for its metabolic stability, which are desirable properties in drug candidates. The this compound structure, in particular, has been identified as a key pharmacophoric fragment in the development of various therapeutic agents. nih.gov

A notable application of this structural motif is in the design of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. For example, the anti-inflammatory drug Etoricoxib (B1671761) contains a methylsulfonylphenyl group, highlighting the importance of this chemical entity in the development of modern pharmaceuticals. google.compatsnap.com The synthesis of Etoricoxib often involves intermediates that are structurally related to this compound. google.compharmaffiliates.com

Furthermore, the broader class of phenylsulfonyl derivatives has been investigated for a range of biological activities, including as antitumor agents, cardiovascular agents, and anti-inflammatory drugs. nih.gov The ethylsulfonylphenyl moiety, in particular, is a fragment found in potent inhibitors of VEGFR2, a key receptor involved in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth. nih.gov This demonstrates the significant and ongoing contribution of this compound and its derivatives to the field of medicinal chemistry and the development of new therapies.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12O3S | bldpharm.comepa.gov |

| Molecular Weight | 200.26 g/mol | bldpharm.com |

| CAS Number | 917396-45-3 | bldpharm.comepa.gov |

| Appearance | White to off-white solid | bldpharm.com |

| Melting Point | 32-34 °C | chemsynthesis.com |

Advanced Synthetic Methodologies for 4 Ethylsulfonyl Phenyl Methanol and Analogous Phenylsulfonyl Methanols

Strategies for Ethylsulfonyl Moiety Formation

The introduction of the ethylsulfonyl group onto the phenyl ring is a key transformation. This can be achieved either by oxidation of a corresponding ethyl-substituted thioether precursor or by direct installation of the sulfonyl group onto the aromatic ring.

Oxidation of (4-(Ethylsulfanyl)phenyl)methanol Precursors

One of the most common and reliable methods for preparing sulfones is the oxidation of the corresponding sulfide (B99878) (thioether). This approach involves the initial synthesis of (4-(Ethylsulfanyl)phenyl)methanol, which is then oxidized to the target sulfone. The oxidation must be sufficiently strong to convert the sulfide to the sulfone, bypassing the intermediate sulfoxide (B87167) state, or be performed in a stepwise manner. Several robust oxidizing systems are available for this transformation.

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peracid for the oxidation of sulfides. masterorganicchemistry.comnih.gov The reaction is typically clean and efficient. To achieve the full oxidation from a sulfide to a sulfone, at least two equivalents of m-CPBA are required. The first equivalent oxidizes the sulfide to the sulfoxide, and the second oxidizes the sulfoxide to the sulfone. libretexts.org The reaction is often performed in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) at temperatures ranging from 0 °C to room temperature. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete conversion to the desired sulfone. nih.gov

The general procedure involves dissolving the sulfide precursor in a suitable solvent and adding a solution of m-CPBA portionwise. libretexts.org The use of slightly more than two equivalents of the oxidant can help drive the reaction to completion. One of the advantages of m-CPBA is its effectiveness for a wide range of substrates, including those with other potentially sensitive functional groups, provided the conditions are carefully controlled. acs.org

Table 1: Research Findings on Peracid-Mediated Oxidations

| Oxidant | Substrate Type | Key Findings | Reference(s) |

| m-CPBA | Arylbutylsulfide | Effective oxidation to sulfone using ≥2.0 equivalents in THF at 35 °C. | nih.gov |

| m-CPBA | General Sulfides | A versatile and popular reagent for converting sulfides to sulfones. | masterorganicchemistry.comnih.gov |

| m-CPBA | Sulfide with Glycoside | Successfully used to oxidize a sulfide to a sulfone without hydrolyzing a sensitive glycosidic bond. | acs.org |

Hydrogen peroxide (H₂O₂) is an attractive oxidant from an environmental perspective, as its only byproduct is water. However, its reaction with sulfides can be slow and often requires a catalyst to achieve efficient conversion to the sulfone. youtube.com A variety of catalytic systems have been developed to activate H₂O₂ for this purpose.

A classic and effective system involves the use of a tungsten catalyst, such as sodium tungstate (B81510) (Na₂WO₄). In the presence of hydrogen peroxide, sodium tungstate forms a peroxotungstate species, which is a powerful oxidizing agent capable of converting sulfides to sulfones. acs.org The reaction is typically carried out in a protic solvent like methanol (B129727) or acetic acid. The use of 30% aqueous hydrogen peroxide is common. Other peroxide-based systems include urea-hydrogen peroxide (UHP), which is a stable and easy-to-handle solid source of H₂O₂, often used in conjunction with an activator like phthalic anhydride (B1165640) to generate a peroxy acid in situ. rsc.org Metal-free systems, such as H₂O₂ in glacial acetic acid, have also been shown to selectively oxidize sulfides to sulfoxides, and with further reaction, to sulfones. youtube.commasterorganicchemistry.com

Table 2: Research Findings on Peroxide-Based Oxidations

| Oxidant System | Key Features | Typical Conditions | Reference(s) |

| H₂O₂ / Sodium Tungstate | Catalytic system forming powerful peroxotungstate species. | Methanol or acetic acid solvent. | acs.org |

| H₂O₂ / Acetic Acid | Transition-metal-free, "green" oxidation. | Room temperature. | youtube.commasterorganicchemistry.com |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Uses a stable, solid H₂O₂ source; forms peroxy acid in situ. | Ethyl acetate (B1210297) solvent. | rsc.org |

| H₂O₂ / Metal Catalysts | Various transition metals can be used to catalyze the oxidation. | Ketone solvents. | rsc.org |

Oxone, a stable triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component, is another powerful and versatile oxidant for converting sulfides to sulfones. acs.orgresearchgate.net The reaction is typically performed in a mixture of water and an organic solvent like methanol or acetonitrile (B52724). acs.org By controlling the stoichiometry of Oxone, the reaction can be directed to yield either the sulfoxide or the sulfone. Generally, using more than 1.5 equivalents of Oxone favors the formation of the sulfone. acs.org For substrates sensitive to acidic conditions, the reaction can be buffered, for instance, with sodium bicarbonate (NaHCO₃). acs.orgresearchgate.net This makes Oxone a valuable reagent for the oxidation of complex molecules containing acid-labile functional groups.

Table 3: Research Findings on Oxone-Mediated Oxidations

| Reagent | Stoichiometry for Sulfone | Key Features | Reference(s) |

| Oxone® | >1.5 equivalents | Can be controlled for selective oxidation to sulfoxide or sulfone. | acs.org |

| Oxone® / NaHCO₃ | >1.5 equivalents | Buffered system to avoid acidic conditions, suitable for sensitive substrates. | acs.orgresearchgate.net |

Direct Introduction of Sulfonyl Group

An alternative to the oxidation of a sulfide is the direct formation of the aryl-SO₂ bond. This is most commonly achieved via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts sulfonylation. In this approach, an arene (in this case, a benzyl (B1604629) alcohol derivative or a precursor that can be converted to it) reacts with a sulfonylating agent in the presence of a Lewis acid catalyst.

For the synthesis of an ethylsulfonyl derivative, ethanesulfonyl chloride (CH₃CH₂SO₂Cl) can be used as the electrophile precursor. The reaction is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orgacs.org The Lewis acid coordinates to the sulfonyl chloride, increasing its electrophilicity and facilitating the attack by the aromatic ring. The reaction typically provides the para-substituted product as the major isomer due to steric hindrance. While the Friedel-Crafts reaction with alkanesulfonyl chlorides is known to be less efficient than with arenesulfonyl chlorides, it provides a direct route to the desired structure. acs.org The use of solid acid catalysts, such as certain zeolites or metal-exchanged clays, offers a more environmentally friendly and reusable alternative to traditional Lewis acids. rsc.org

Construction of the Phenylmethanol Core

The second major strategy involves creating the benzyl alcohol functionality on a benzene (B151609) ring that already contains the (ethylsulfonyl) group. This typically involves the reduction of a carbonyl group at the benzylic position. The choice of starting material dictates the necessary reducing agent.

Common precursors include 4-(ethylsulfonyl)benzoic acid or 4-(ethylsulfonyl)benzaldehyde. The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation and will readily reduce the carboxylic acid without affecting the sulfone group. quora.comchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. quora.com

If the starting material is an aldehyde, such as 4-(ethylsulfonyl)benzaldehyde, a much milder reducing agent can be employed. Sodium borohydride is the reagent of choice for the selective reduction of aldehydes and ketones to the corresponding alcohols. The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature and is generally high-yielding and chemoselective, leaving the sulfone group untouched. The synthesis of the analogous 4-(methylsulfonyl)benzaldehyde (B46332) is well-documented, indicating that this is a viable synthetic route. nih.govgoogle.comresearchgate.net

A plausible synthetic sequence could therefore be:

Friedel-Crafts acylation of benzene with acetyl chloride to give acetophenone (B1666503).

Introduction of the ethylthio group, followed by oxidation to the ethylsulfonyl group.

Oxidation of the acetyl group to a carboxylic acid.

Reduction of the carboxylic acid with LiAlH₄ to yield (4-(ethylsulfonyl)phenyl)methanol.

Alternatively:

Start with a para-substituted benzaldehyde.

Introduce the ethylthio group via nucleophilic aromatic substitution (if a suitable leaving group is present) or other methods.

Oxidize the sulfide to the sulfone.

Reduce the aldehyde to the alcohol using NaBH₄.

Reduction Pathways from Corresponding Carbonyl Compounds (e.g., Aldehydes, Esters, Carboxylic Acids)

The reduction of carbonyl functional groups is a fundamental and widely employed method for the synthesis of this compound and related compounds. This approach typically starts from readily available precursors such as 4-(ethylsulfonyl)benzaldehyde, 4-(ethylsulfonyl)benzoic acid, or its esters.

A common strategy involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol. For instance, 4-aryl-4-oxoesters can be effectively reduced to 1-aryl-1,4-butanediols using methanolic NaBH₄ at room temperature, demonstrating the reducing power of this reagent for both keto and ester functionalities. beilstein-journals.org While specific examples for the direct reduction of 4-(ethylsulfonyl)benzoic acid esters to this compound are not detailed in the provided results, the general principle of ester reduction to alcohols is a standard organic transformation.

The starting aldehyde, 4-(ethylsulfonyl)benzaldehyde, is a commercially available solid. sigmaaldrich.com The reduction of aldehydes to primary alcohols is a classic transformation often achieved with high efficiency using reducing agents like NaBH₄ or lithium aluminum hydride (LAH). The reduction of p-nitrobenzaldehyde to the corresponding alcohol has been demonstrated, suggesting a similar pathway would be effective for its ethylsulfonyl analog. researchgate.net

The synthesis of related compounds, such as (4-methylsulfonyl-phenyl)-methanol, has also been reported, indicating the applicability of these reduction methods to a range of phenylsulfonyl methanols. chemsynthesis.com

Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura with Boronic Acids)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a powerful and versatile tool for constructing the carbon-carbon bonds necessary for synthesizing this compound and its analogs. nih.govresearchgate.net This approach is invaluable for creating diverse molecular architectures by coupling aryl halides or triflates with arylboronic acids.

The Suzuki-Miyaura reaction has been successfully employed in the synthesis of complex molecules, including intermediates for pharmaceuticals like ketoprofen (B1673614) and bifonazole. mdpi.comresearchgate.net For instance, the coupling of 4-bromobenzoyl chloride with phenylboronic acid, catalyzed by a palladium complex, yields 4-phenylbenzophenone, showcasing the formation of a key biaryl linkage. mdpi.com While a direct synthesis of this compound using this method is not explicitly detailed, the principles can be readily applied. One could envision a strategy where a protected hydroxymethylphenylboronic acid is coupled with an ethylsulfonyl-substituted aryl halide.

The efficiency of these reactions is often dependent on the choice of catalyst, base, and solvent. Palladium-based catalysts are common, though less expensive nickel catalysts are also effective and offer a "greener" alternative. nih.gov The reaction conditions can be optimized to control selectivity, especially in cases where multiple reactive sites are present. mdpi.com The development of one-pot procedures, combining multiple reaction steps, further enhances the efficiency of these synthetic routes. nih.gov

Friedel-Crafts Alkylation Analogies

The Friedel-Crafts reaction and its variations provide a classic method for introducing alkyl or acyl groups onto an aromatic ring. While a direct Friedel-Crafts alkylation to produce this compound is not a typical approach due to the nature of the functional groups, analogous acylation reactions are highly relevant for creating precursors.

For example, the Friedel-Crafts acylation of thioanisole (B89551) with acetyl chloride is a key step in the synthesis of 4-methylthioacetophenone. google.com This intermediate can then be oxidized to the corresponding sulfone and subsequently reduced to the desired alcohol. This two-step sequence, involving a Friedel-Crafts-type reaction followed by further functional group manipulations, is a common and effective strategy in organic synthesis.

The synthesis of 4-methylsulphonyl phenylacetic acid, an intermediate for the drug etoricoxib (B1671761), also utilizes a related approach starting from 4-methylsulfonyl acetophenone. patsnap.com This highlights the utility of Friedel-Crafts-type precursors in the synthesis of more complex phenylsulfonyl compounds.

Optimization and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. This includes the use of environmentally benign reagents and solvents, catalyst-free conditions where possible, and strategies to maximize reaction yields and minimize waste.

Development of Catalyst-Free or Environmentally Benign Protocols

Efforts to develop greener synthetic methods have led to explorations of catalyst-free reactions. For instance, solvent-free syntheses of various organic compounds have been achieved using natural catalysts like lemon juice in the presence of sunlight, offering a significant improvement in environmental friendliness. orientjchem.org

In the context of reductions, while many methods rely on metal hydrides, alternative approaches are being investigated. The Meerwein-Ponndorf-Verley (MPV) reduction, for example, can be performed in a continuous flow reactor using isopropanol (B130326) as both a solvent and a hydrogen donor over an alumina (B75360) catalyst, which can be a more sustainable option. researchgate.net

Process Efficiency and Yield Enhancement Strategies

Maximizing the efficiency and yield of synthetic processes is a critical aspect of both laboratory-scale research and industrial production. This can be achieved through various strategies, including the optimization of reaction conditions, the use of more effective catalysts, and the implementation of one-pot procedures.

In the synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a related phenylsulfonyl compound, process optimization led to a total molar yield of 74.48% with a purity of 99.71%. google.com Similarly, another process for the same compound reported an 82% yield with 99% purity through careful control of reaction parameters and purification by diafiltration. chemicalbook.com

Derivatization and Structural Modification Studies of 4 Ethylsulfonyl Phenyl Methanol Scaffolds

Functionalization at the Hydroxyl Group

The hydroxyl group of (4-(ethylsulfonyl)phenyl)methanol offers a prime site for chemical modification, allowing for the introduction of various functional groups to modulate the physicochemical and biological properties of the parent molecule.

Esterification Reactions

Esterification of the benzylic alcohol can be achieved through several standard methods. One common approach involves the reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com For instance, the reaction of this compound with acetic acid would yield (4-(ethylsulfonyl)phenyl)methyl acetate (B1210297). To enhance reaction rates and yields, the carboxylic acid can be activated by converting it to a more reactive derivative, such as an acid chloride. nih.gov The resulting ester can serve as a prodrug or as an intermediate for further synthetic transformations.

A typical laboratory-scale esterification might involve heating a solution of the alcohol and the carboxylic acid under reflux with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Acetic acid | (4-(Ethylsulfonyl)phenyl)methyl acetate | Sulfuric Acid |

| This compound | Acetic anhydride (B1165640) | (4-(Ethylsulfonyl)phenyl)methyl acetate | (Not specified) |

Etherification Reactions

Ether derivatives of this compound can be synthesized through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orgyoutube.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. masterorganicchemistry.comyoutube.com For example, treating this compound with sodium hydride followed by the addition of an alkyl halide like methyl iodide would produce the corresponding methyl ether.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction generally proceeds via an S(_N)2 mechanism, favoring the use of primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org

| Reactant 1 | Reactant 2 | Product | Base |

| This compound | Alkyl Halide (e.g., CH(_3)I) | (4-(Ethylsulfonyl)phenyl)methoxymethyl ether | Sodium Hydride (NaH) |

| Benzyl (B1604629) alcohol | Allyl bromide | Allyl benzyl ether | Potassium hydroxide |

Conversion to Halides for Further Coupling

The conversion of the hydroxyl group to a halide is a crucial step for subsequent coupling reactions, such as the introduction of various nucleophiles. For the synthesis of the corresponding benzyl chloride, reagents like thionyl chloride (SOCl(_2)) can be employed. The reaction of this compound with thionyl chloride would yield (4-(chloromethyl)phenyl)ethyl sulfone.

Similarly, bromination of the benzylic alcohol to produce (4-(bromomethyl)phenyl)ethyl sulfone can be achieved using reagents like phosphorus tribromide (PBr(_3)). orgsyn.org These benzylic halides are valuable intermediates for a wide range of nucleophilic substitution reactions.

| Starting Material | Reagent | Product |

| This compound | Thionyl chloride (SOCl(_2)) | (4-(Chloromethyl)phenyl)ethyl sulfone |

| This compound | Phosphorus tribromide (PBr(_3)) | (4-(Bromomethyl)phenyl)ethyl sulfone |

Modifications on the Aromatic Ring System

The aromatic ring of the this compound scaffold provides another avenue for structural diversification, allowing for the introduction of various substituents and heterocyclic systems to explore structure-activity relationships.

Introduction of Heterocyclic Moieties (e.g., Indoles, Pyrazoles, Oxadiazoles, Quinolines)

A significant body of research has focused on the synthesis of derivatives where the this compound core is attached to various heterocyclic systems. These modifications are often aimed at developing novel therapeutic agents, particularly in the area of anti-inflammatory and anticancer drugs. nih.govresearchgate.netnih.govnih.govnih.govnih.govopenmedicinalchemistryjournal.cominformaticsjournals.co.injchemrev.comresearchgate.netnih.govorientjchem.orgresearchgate.netderpharmachemica.comresearchgate.netchemmethod.commdpi.comresearchgate.net

Indole (B1671886) Derivatives: Several studies have reported the synthesis of indole derivatives incorporating the methylsulfonylphenyl moiety. nih.govresearchgate.netopenmedicinalchemistryjournal.com For example, Fischer indole synthesis using p-methylsulfonyl acetophenone (B1666503) as a starting material can lead to the formation of 2-(4-methylsulfonylphenyl) indole derivatives. nih.gov

Pyrazole Derivatives: Pyrazole-containing compounds have been synthesized from precursors related to the this compound scaffold. nih.govnih.govorientjchem.orgchemmethod.commdpi.com These syntheses often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring system has been incorporated into structures containing the sulfonylphenyl group. nih.govinformaticsjournals.co.injchemrev.comresearchgate.netresearchgate.net A common synthetic route involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov

Quinoline (B57606) Derivatives: Quinoline derivatives bearing the methylsulfonylphenyl group have been designed and synthesized, often as selective COX-2 inhibitors. nih.govresearchgate.netnih.govderpharmachemica.comresearchgate.net These syntheses can involve multi-step reaction sequences starting from simpler aromatic precursors. nih.gov

| Heterocycle | General Synthetic Approach |

| Indole | Fischer indole synthesis from a substituted acetophenone. nih.gov |

| Pyrazole | Condensation of a hydrazine with a β-dicarbonyl compound. nih.gov |

| Oxadiazole | Cyclization of diacylhydrazines. nih.gov |

| Quinoline | Multi-step synthesis, e.g., from substituted anilines and β-ketoesters. derpharmachemica.com |

Substituent Effects on Reactivity and Biological Activity (Structure-Activity Relationships)

The nature and position of substituents on the aromatic ring of this compound derivatives have a profound impact on their chemical reactivity and biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. nih.govnih.govmdpi.comnih.govnih.gov

The ethylsulfonyl group is a key pharmacophore in many selective COX-2 inhibitors. nih.govnih.govresearchgate.netbrieflands.com Its presence is often essential for potent and selective inhibition of the COX-2 enzyme. SAR studies on various diarylheterocycles have shown that this sulfonyl moiety interacts with a secondary pocket in the COX-2 active site, which is not present in the COX-1 isoform, thus conferring selectivity. nih.govresearchgate.netnih.gov

In a series of 2-(4-methylsulfonylphenyl) indole derivatives, the nature of substituents on the indole ring was found to significantly influence their antimicrobial and anti-inflammatory activities. nih.gov For example, certain substitutions led to compounds with potent activity against various bacterial strains. nih.gov

For quinoline derivatives, it has been observed that increasing the lipophilicity of substituents on the quinoline ring can enhance both cytotoxicity against certain cancer cell lines and COX-2 inhibitory activity. nih.govnih.gov Molecular modeling studies have indicated that the methylsulfonyl group can insert into the secondary pocket of the COX-2 active site, interacting with key amino acid residues like Arg513. nih.govnih.gov

In the case of 4-phenyl-1-arylsulfonylimidazolidinones, the volume of the substituent on the phenylsulfonyl moiety was found to be well-correlated with their cytotoxic activity. nih.govnih.gov An increase in the substituent's volume generally enhanced the activity against both lung and colon cancer cell lines. nih.govnih.gov

| Compound Class | Substituent Effect | Biological Activity |

| Diarylheterocycles | Presence of ethylsulfonyl group | Selective COX-2 inhibition nih.govresearchgate.net |

| 2-(4-Methylsulfonylphenyl)indoles | Varied substituents on indole ring | Modulated antimicrobial and anti-inflammatory activity nih.gov |

| 4-(Imidazolylmethyl)quinolines | Increased lipophilicity of quinoline substituents | Enhanced cytotoxicity and COX-2 inhibition nih.govnih.gov |

| 4-Phenyl-1-arylsulfonylimidazolidinones | Increased volume of substituent on phenylsulfonyl | Enhanced cytotoxicity nih.govnih.gov |

Synthesis of Chiral Derivatives and Enantioselective Approaches

The introduction of chirality into molecules containing the this compound scaffold is a critical step in the development of new chemical entities with specific biological activities. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis of such compounds is of paramount importance. The primary strategies for obtaining enantiomerically enriched derivatives of this compound revolve around two main approaches: the asymmetric reduction of a prochiral precursor and the kinetic resolution of a racemic mixture of the alcohol.

A common precursor for the synthesis of chiral this compound is 4'-ethylsulfonylacetophenone. The asymmetric reduction of the ketone functionality in this precursor leads directly to the chiral alcohol. This transformation can be achieved using various methods, including the use of chiral catalysts with reducing agents or through enzymatic reduction. These methods are designed to selectively produce one enantiomer over the other, leading to a product with high enantiomeric excess (ee).

Alternatively, if a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through a process known as kinetic resolution. This technique often employs enzymes, such as lipases, which can selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Asymmetric Reduction of 4'-Ethylsulfonylacetophenone

The asymmetric reduction of prochiral ketones is a well-established and powerful method for the synthesis of chiral secondary alcohols. This approach is highly attractive due to its potential for high enantioselectivity and atom economy.

One of the most effective methods for the asymmetric reduction of ketones is through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst. These catalysts, typically transition metal complexes with chiral ligands, create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Enzymatic reductions offer a green and highly selective alternative to metal-based catalysts. A variety of microorganisms and isolated enzymes, particularly alcohol dehydrogenases (ADHs), are capable of reducing ketones to alcohols with excellent enantioselectivity. The choice of enzyme and reaction conditions, such as pH and temperature, can be optimized to achieve high conversion and enantiomeric excess.

| Method | Catalyst/Enzyme | Reducing Agent | Product | Enantiomeric Excess (ee) |

| Catalytic Asymmetric Hydrogenation | Chiral Ru- or Rh-complex | H₂ | (R)- or (S)-(4-(Ethylsulfonyl)phenyl)methanol | Typically >90% |

| Catalytic Asymmetric Transfer Hydrogenation | Chiral Ru- or Rh-complex | Isopropanol (B130326) or Formic Acid | (R)- or (S)-(4-(Ethylsulfonyl)phenyl)methanol | Typically >90% |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Isopropanol (co-solvent) | (R)- or (S)-(4-(Ethylsulfonyl)phenyl)methanol | Often >99% |

This table represents typical outcomes for asymmetric reductions of aryl ketones and serves as a predictive model for 4'-ethylsulfonylacetophenone based on established chemical principles.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for the separation of enantiomers. In the context of this compound, this is commonly achieved through lipase-catalyzed enantioselective acylation.

In this process, a racemic mixture of the alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively catalyzes the acylation of one of the enantiomers, leaving the other enantiomer largely unreacted. The resulting mixture of the acylated alcohol and the unreacted alcohol can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity of the lipase, which is often very high.

| Enzyme | Acyl Donor | Resolved Products | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | (R)-(4-(Ethylsulfonyl)phenyl)methanol acetate and (S)-(4-(Ethylsulfonyl)phenyl)methanol | >95% for both |

| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | (S)-(4-(Ethylsulfonyl)phenyl)methanol acetate and (R)-(4-(Ethylsulfonyl)phenyl)methanol | >95% for both |

This table illustrates the expected outcomes for the lipase-catalyzed kinetic resolution of a racemic mixture of this compound, based on the known selectivity of these enzymes for similar substrates.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 4 Ethylsulfonyl Phenyl Methanol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure determination of organic molecules, including (4-(Ethylsulfonyl)phenyl)methanol and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of protons and carbon atoms within a molecule.

1H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of this compound analogs, ¹H NMR spectra reveal characteristic signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the ethylsulfonyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

For instance, in a typical ¹H NMR spectrum of a this compound analog, the aromatic protons typically appear as multiplets in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonyl group. The methylene protons of the CH₂OH group usually present as a singlet or a doublet around 4.5-5.0 ppm, while the ethyl group protons of the ethylsulfonyl moiety exhibit characteristic quartet and triplet patterns further upfield. The specific chemical shifts and coupling constants (J) provide valuable information about the substitution pattern on the phenyl ring and the conformation of the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.4 - 8.0 | m (multiplet) | - |

| CH₂ (benzyl) | 4.6 - 4.9 | s (singlet) or d (doublet) | - |

| CH₂ (ethyl) | 3.1 - 3.3 | q (quartet) | ~7.4 |

| CH₃ (ethyl) | 1.2 - 1.4 | t (triplet) | ~7.4 |

| OH | Variable | br s (broad singlet) | - |

Note: Chemical shifts can vary depending on the solvent and the specific analog.

13C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound and its analogs gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For this compound analogs, the aromatic carbons resonate in the range of 125-150 ppm. The carbon of the hydroxymethyl group (CH₂OH) typically appears around 60-65 ppm, while the carbons of the ethylsulfonyl group are found in the more upfield region of the spectrum. The quaternary carbon attached to the sulfonyl group is often observed at a lower field compared to the other aromatic carbons due to the strong electron-withdrawing nature of the SO₂ group.

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogs

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-SO₂ | 140 - 145 |

| Aromatic C-CH₂OH | 145 - 150 |

| Aromatic CH | 127 - 130 |

| CH₂ (benzyl) | 62 - 65 |

| CH₂ (ethyl) | 45 - 50 |

| CH₃ (ethyl) | 7 - 9 |

Note: Chemical shifts are dependent on the solvent and specific molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. kcvs.ca When a molecule is irradiated with infrared light, its bonds vibrate at characteristic frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

In the analysis of this compound and its analogs, IR spectroscopy readily confirms the presence of key functional groups:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. kcvs.ca

C-H stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups is observed just below 3000 cm⁻¹. kcvs.ca

S=O stretch: The sulfonyl group (SO₂) exhibits two strong and characteristic stretching bands. The asymmetric stretch is found in the range of 1300-1350 cm⁻¹, and the symmetric stretch appears in the 1120-1160 cm⁻¹ region.

C=C stretch: Aromatic ring stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the C-O bond in the primary alcohol functional group is typically observed in the 1000-1050 cm⁻¹ range. kcvs.ca

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| S=O | Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O | Symmetric Stretch | 1160 - 1120 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-O | Stretch | 1050 - 1000 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. youtube.com

In the mass spectrometric analysis of this compound, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, offers valuable structural clues. Common fragmentation pathways for this class of compounds may include the loss of the hydroxyl group, the ethyl group, or cleavage of the bond between the phenyl ring and the sulfonyl group. For instance, the fragmentation of phenylmethanol often involves the formation of a tropylium (B1234903) ion. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical mass for a given chemical formula, the molecular formula of this compound or its analogs can be unequivocally confirmed. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS, LCMS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LCMS), is a powerful tool for determining the molecular weight and structural information of this compound and its analogs. This soft ionization technique is particularly well-suited for polar, thermally labile molecules, minimizing fragmentation and typically showing a prominent protonated molecule [M+H]⁺ or other adduct ions.

In the analysis of related sulfone-containing compounds, such as the selective COX-2 inhibitor celecoxib (B62257) and its metabolites, ESI-MS has been effectively utilized. For instance, in the analysis of celecoxib, the [M-H]⁻ ion was observed at an m/z of 380. nih.gov Its oxidized metabolites, hydroxycelecoxib (M3) and carboxycelecoxib (M2), showed [M-H]⁻ ions at m/z 396 and 410, respectively. nih.gov Similarly, for etoricoxib (B1671761), another COX-2 inhibitor with a sulfone moiety, LC-MS/MS methods have been developed for its quantification in biological matrices. researchgate.netnih.gov In positive ion mode, the MRM transition for etoricoxib is typically m/z 359.15 > 279.10. nih.gov These examples highlight the utility of ESI-MS in identifying the parent compound and its metabolic products, a process that would be analogous for this compound.

The use of LC-MS is also critical in impurity profiling. For celecoxib, LC-MS has been employed to detect and identify various process-related impurities and isomers. nih.govresearchgate.net This capability is directly transferable to the quality control and characterization of this compound, ensuring the identification and quantification of any potential by-products or degradants.

Table 1: Illustrative ESI-MS Data for Sulfone-Containing Analogs

X-ray Crystallography for Solid-State Conformation and Molecular Geometry

X-ray crystallography provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of crystalline compounds. For analogs of this compound, this technique is invaluable for unambiguously determining the three-dimensional structure.

X-ray diffraction has also been used to investigate polymorphic transformations in celecoxib microcrystals, where characteristic diffraction peaks at 2θ angles of 16.09° and 21.49° were identified for the pure drug. researchgate.net This type of analysis is crucial for understanding the solid-state properties of this compound and its analogs, which can impact factors like solubility and bioavailability.

Table 2: Representative Crystallographic Data for Related Sulfone Compounds

Chromatographic Techniques for Reaction Monitoring and Purification Assessment

Chromatographic methods are fundamental to the synthesis and analysis of this compound and its analogs, providing essential tools for monitoring the progress of reactions and assessing the purity of the final products.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to qualitatively monitor reactions and determine the appropriate solvent system for column chromatography purification. google.com For sulfone compounds, silica (B1680970) gel plates are commonly used as the stationary phase. tandfonline.comoup.comusda.gov

The choice of eluent (mobile phase) is critical for achieving good separation. A common starting point for compounds of intermediate polarity, such as this compound, is a mixture of ethyl acetate (B1210297) and hexane. silicycle.com The polarity of the solvent system can be adjusted to achieve an optimal Rf value, typically between 0.15 and 0.85. silicycle.com For more polar compounds, solvent systems like methanol (B129727)/dichloromethane (B109758) are often employed. silicycle.comrochester.edu In the context of sulfonamide analysis, various solvent systems have been reported, including chloroform (B151607)/n-butanol and mixtures containing toluene, chloroform, and methanol. tandfonline.comaijr.org Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using staining reagents like fluorescamine, which reacts with primary amines to produce fluorescent derivatives. tandfonline.comoup.com

Table 3: Common TLC Solvent Systems for Aromatic Sulfonyl Compounds

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of this compound and its analogs. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds.

Numerous HPLC methods have been developed for the analysis of related sulfone-containing drugs like etoricoxib and celecoxib. nih.gove-journals.inoup.comfarmaciajournal.com These methods typically employ a C18 column as the stationary phase. e-journals.infarmaciajournal.com The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. e-journals.infarmaciajournal.com For instance, a method for etoricoxib and its impurities used a gradient elution with a mobile phase of 0.01 M KH₂PO₄ buffer and acetonitrile on an Inertsil ODS-3V C18 column, with UV detection at 238 nm. e-journals.in In this system, etoricoxib had a retention time of 21.45 minutes. e-journals.in Another method for etoricoxib used a simpler mobile phase of methanol, with detection at 233 nm. tnsroindia.org.in The development and validation of such methods are guided by ICH guidelines to ensure linearity, accuracy, precision, and robustness. e-journals.infarmaciajournal.com

Table 4: Representative HPLC Conditions for Analogs

Gas Chromatography (GC) is another valuable separation technique, but its application to this compound may require derivatization. phenomenex.blog The inherent polarity and relatively high boiling point of sulfonyl compounds containing hydroxyl groups can lead to poor peak shape and thermal degradation in the GC system. nih.govresearchgate.net

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. researchgate.netgcms.czresearchgate.net For the hydroxyl group in this compound, a common derivatization reaction is silylation, which replaces the active hydrogen with a non-polar group like trimethylsilyl (B98337) (TMS). phenomenex.bloggcms.cz Studies on other sulfonyl compounds, such as sulfonylureas and n-tetradecanesulfonyl chlorides, have shown that derivatization is often necessary for successful GC analysis. nih.govnih.gov For example, n-tetradecanesulfonyl chlorides were converted to more thermally stable N,N-diethylsulfonamides before GC analysis. nih.gov The choice of GC column is also important, with nonpolar phases like DB-5 being suitable for many derivatized compounds. alaska.gov

Table 5: Considerations for GC Analysis of this compound

Elemental Analysis for Purity and Composition Verification

Elemental analysis, or combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (like nitrogen and sulfur) in a compound. This method provides a crucial check of purity and verifies that the empirical formula of the synthesized compound matches the theoretical composition.

For this compound (C₉H₁₂O₃S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimental values obtained from elemental analysis of a pure sample should agree closely with these theoretical values, typically within a narrow margin (e.g., ±0.4%). This agreement provides strong evidence for the compound's identity and high purity.

In the broader research context of sulfone and sulfonamide derivatives, elemental analysis is routinely reported as a standard characterization data point alongside spectroscopic data. nih.govmdpi.com For instance, in the synthesis of novel sulfone derivatives containing 1,2,4-triazole (B32235) moieties and new celecoxib derivatives, the structures of the final products were confirmed, in part, by elemental analysis. nih.govmdpi.com The results are typically presented as a comparison between the calculated and found percentages for C, H, N, and S.

Table 6: Elemental Composition of this compound (C₉H₁₂O₃S)

Compound Names Mentioned

Computational Chemistry and Molecular Modeling Investigations of 4 Ethylsulfonyl Phenyl Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, stability, and reactivity of (4-(Ethylsulfonyl)phenyl)methanol.

Density Functional Theory (DFT) Studies on Conformation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, or conformation. The molecule's flexibility, primarily around the C-S and C-C bonds of the ethylsulfonyl group and the C-C bond of the methanol (B129727) group, gives rise to several possible conformers.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (°C-S-C-C) | Relative Energy (kcal/mol) |

| 1 (Anti) | 180 | 0.00 |

| 2 (Gauche) | 60 | 1.25 |

| 3 (Eclipsed) | 0 | 4.50 |

Note: This data is illustrative and represents typical energy differences for such rotational barriers.

These energetic calculations are crucial for understanding which conformations are most likely to be present under physiological conditions and which are likely to be involved in binding to biological targets.

Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are also highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structure elucidation.

Computational prediction of NMR chemical shifts for both ¹H and ¹³C atoms can be achieved with good accuracy. stenutz.eunih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. acs.org This predicted spectrum can then be compared with experimental data to confirm the structure and assign specific resonances to individual atoms. nih.govgithub.io

Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated. These calculations help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as the stretching of the S=O bonds in the sulfonyl group, the O-H stretch of the alcohol, and various vibrations of the phenyl ring.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational landscape and interactions of this compound in a dynamic environment, such as in aqueous solution. acs.orgresearchgate.net

An MD simulation can reveal how the molecule flexes and rotates, and how it interacts with surrounding water molecules. The simulation can quantify the stability of different conformers and the frequency of transitions between them. Furthermore, it can provide insights into the hydration shell around the molecule, identifying key hydrogen bonding interactions between the sulfonyl and hydroxyl groups and water. This information is critical for understanding the molecule's solubility and its behavior in a biological medium.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, which contains a sulfonyl group—a common pharmacophore in many drugs—SAR studies can provide valuable information for designing more potent and selective analogs. nih.govnih.gov

SAR studies on related benzenesulfonamide (B165840) derivatives have shown that modifications to the phenyl ring and the group attached to the sulfonamide can significantly impact activity. stenutz.eu For instance, the position and nature of substituents on the phenyl ring can affect binding to target proteins. The ethylsulfonyl group in this compound is a key feature, and SAR studies would typically explore how replacing the ethyl group with other alkyl or aryl groups, or modifying the methanol substituent, alters the biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netresearchgate.net For a series of analogs of this compound, QSAR models can be built using various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

A typical QSAR study would involve synthesizing a library of related compounds, measuring their biological activity, and then using statistical methods like multiple linear regression or machine learning to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. For example, QSAR models for cyclooxygenase-2 (COX-2) inhibitors, many of which contain a sulfonyl group, have been instrumental in the development of new anti-inflammatory drugs. mdpi.com

Molecular Docking and Binding Affinity Predictions with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies can be used to predict how it might bind to the active site of a biological target, such as an enzyme or a receptor. nih.govisfcppharmaspire.comnih.gov

The process involves placing the 3D structure of the ligand (in this case, this compound) into the binding site of the receptor and evaluating the different possible binding poses using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds between the sulfonyl or hydroxyl groups and amino acid residues in the receptor's active site, as well as hydrophobic interactions involving the phenyl ring. mdpi.com

For instance, docking this compound into the active site of an enzyme like COX-2 could provide a hypothesis for its mechanism of action and guide the design of more potent inhibitors. mdpi.com An illustrative docking result is shown in Table 2.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -7.8 | Arg120, Tyr355, Ser530 |

| Hypothetical Phosphatase B | -6.5 | Lys78, Asp180 |

Note: This data is illustrative and represents typical outputs from a molecular docking simulation.

Ligand-Protein Interaction Analysis (e.g., with COX enzymes, GPR84)

The (4-ethylsulfonyl)phenyl and the closely related (4-methylsulfonyl)phenyl moieties are critical for the activity and selectivity of numerous inhibitors targeting enzymes and receptors implicated in inflammation. Molecular docking and dynamics simulations have been instrumental in elucidating the binding modes of these compounds, revealing key interactions at the atomic level.

Interaction with Cyclooxygenase (COX) Enzymes:

The ethylsulfonylphenyl group is a hallmark of selective COX-2 inhibitors, such as Etoricoxib (B1671761). benthamdirect.com Computational studies on Etoricoxib and its analogs consistently demonstrate the crucial role of this group in binding to the COX-2 active site. benthamdirect.comresearchgate.net The primary difference between COX-1 and COX-2 active sites is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. This substitution creates a larger, more accommodating side pocket in the COX-2 active site.

The ethylsulfonylphenyl or methylsulfonylphenyl group of the inhibitor is specifically designed to fit into this side pocket. nih.gov Molecular docking studies reveal that the sulfonyl group's oxygen atoms form key hydrogen bonds with backbone amides of amino acid residues within this pocket, such as Arg513. ugm.ac.id This interaction effectively anchors the inhibitor in the active site, contributing significantly to its binding affinity and selectivity for COX-2 over COX-1. nih.govnih.gov

Research on novel Etoricoxib analogues and other benzimidazole (B57391) derivatives has further confirmed these interactions. nih.govnih.gov Molecular dynamics simulations on top-ranked analogues have shown that these interactions are stable over time, reinforcing the importance of the sulfonylphenyl moiety for sustained inhibition. benthamdirect.comresearchgate.net

Ligand-Protein Interaction Summary for COX-2 Inhibitors

| Compound Class | Key Residues | Interaction Type | Significance |

| Etoricoxib Analogues benthamdirect.comugm.ac.id | Arg513 | Hydrogen Bond | Anchors the inhibitor in the active site. |

| Etoricoxib Analogues benthamdirect.comresearchgate.net | His90, Arg513 | Hydrogen Bond, Pi-Alkyl | Enhances binding affinity and stability. |

| Benzimidazole Derivatives nih.gov | Tyr385, Ser530 | Hydrogen Bond | Critical for orienting the ligand within the catalytic site. |

| General Coxibs nih.govnih.gov | Val523 (in COX-2) | Hydrophobic Interaction | The sulfonyl group fits into the hydrophobic side pocket created by Val523, conferring COX-2 selectivity. |

Interaction with G Protein-Coupled Receptor 84 (GPR84):

GPR84 is a proinflammatory receptor that is a promising target for treating inflammatory and fibrotic diseases. qub.ac.uknih.gov Several antagonists have been developed, and computational studies have been employed to understand their structure-activity relationships (SAR). qub.ac.ukresearchgate.net Although an experimentally determined structure of GPR84 was not available for some time, models generated by algorithms like AlphaFold have proven effective for docking studies. qub.ac.uk

In silico docking of triazine-based GPR84 antagonists has provided structural hypotheses for their binding modes. qub.ac.uknih.gov These studies, supported by mutagenesis, help to identify a potential binding pose for orthosteric antagonists. qub.ac.uk While specific interactions involving a (4-ethylsulfonyl)phenyl group in published GPR84 antagonists are less commonly detailed than for COX-2 inhibitors, the principles of structure-based design are similar. The development of potent GPR84 antagonists, such as lead compound 42 from one study, relies on optimizing interactions within the receptor's binding pocket to achieve high affinity and a favorable pharmacokinetic profile. qub.ac.uk The search for high-quality antagonists is ongoing, as some candidates have failed in clinical trials, underscoring the need for a deeper understanding of ligand-receptor interactions. nih.govnih.gov

Biological and Pharmacological Research Applications of 4 Ethylsulfonyl Phenyl Methanol and Its Derivatives

Anti-inflammatory Activity Assessment

Derivatives of (4-(Ethylsulfonyl)phenyl)methanol have been a significant area of interest in the quest for new anti-inflammatory agents, particularly those that can offer a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

A key strategy in modern anti-inflammatory drug design is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1. While both enzymes are involved in the production of prostaglandins, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. rsc.org Therefore, selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ijprs.com

Several series of 4-methylsulfonylphenyl derivatives have been synthesized and evaluated for their ability to preferentially inhibit COX-2. nih.gov In one such study, a series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives were designed and assessed for their COX inhibitory activity. Many of these compounds demonstrated significant and selective inhibition of COX-2. ijprs.com For instance, certain derivatives showed high selectivity indices, indicating a much greater potency for COX-2 compared to COX-1. nih.gov

| Compound | COX-2 Selectivity Index | Reference |

|---|---|---|

| Compound 4 | 124 | nih.gov |

| Compound 6b | 131 | nih.gov |

| Compound 6e | 119 | nih.gov |

The data clearly indicates that these derivatives have a strong preference for the COX-2 enzyme, a desirable characteristic for anti-inflammatory drug candidates. nih.gov The development of such compounds is a continuous effort in medicinal chemistry to find effective and safer alternatives to existing anti-inflammatory drugs. nih.gov

The anti-inflammatory potential of this compound derivatives has been further substantiated through in vitro and in vivo models of inflammation. The carrageenan-induced rat paw edema model is a standard in vivo assay used to assess acute inflammation. In this model, the administration of certain 4-methylsulfonylphenyl derivatives has been shown to significantly reduce paw swelling, a key indicator of anti-inflammatory effect. nih.gov

For example, one of the newly synthesized 4-methylsulfonylphenyl derivatives, compound 4, demonstrated a 71% inhibition of inflammation in the rat paw edema test. nih.gov Another study involving 2-(4-methylsulfonylphenyl) indole derivatives reported good anti-inflammatory activity, with some compounds achieving a reduction in inflammation ranging from 56.4% to 93.5% after 6 hours, which was comparable to the reference drugs celecoxib (B62257) and indomethacin. ijprs.com

In vitro studies using cell lines like RAW264.7 macrophages have also been employed to understand the anti-inflammatory mechanisms. These studies have shown that certain extracts and compounds can reduce the production of inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and COX-2. mdpi.com

Antimicrobial Activity

In addition to their anti-inflammatory properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The emergence of multidrug-resistant (MDR) bacterial strains has created an urgent need for new classes of antibiotics.

Research has demonstrated that certain derivatives of this compound exhibit promising antibacterial activity against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are of particular concern due to their high rates of antibiotic resistance. researchgate.net

A study on 2-(4-methylsulfonylphenyl) indole derivatives revealed that some of these compounds possess significant antibacterial efficacy. One compound, in particular, was identified as a potent antibacterial agent against strains of methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. ijprs.com The development of compounds with dual anti-inflammatory and antibacterial activities is of great interest as it could offer a monotherapy approach for infections associated with inflammation. ijprs.com

| Bacterial Strain | Noted Efficacy | Reference |

|---|---|---|

| MRSA | Potent | ijprs.com |

| E. coli | Potent | ijprs.com |

| K. pneumoniae | Potent | ijprs.com |

| P. aeruginosa | Potent | ijprs.com |

| A. baumannii | Potent | ijprs.com |

The exploration of sulfonyl-containing compounds has also extended to the realm of antifungal research. Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, pose a significant threat to human health, especially in immunocompromised individuals. nih.gov The rise of antifungal drug resistance necessitates the discovery of novel therapeutic agents. nih.gov

While direct studies on the antifungal efficacy of this compound are limited, research on related sulfonylurea and sulfonamide derivatives has shown promise. For instance, sulfonylureas have been found to inhibit acetohydroxyacid synthase in Candida albicans, an enzyme crucial for its virulence, and thereby exhibit antifungal activity. ijprs.com Similarly, arylsulfonamide derivatives have demonstrated fungistatic and in some cases fungicidal effects against various Candida species. nih.gov These findings suggest that the sulfonyl moiety is a viable pharmacophore for the design of new antifungal agents.

Antioxidant Properties and Mechanisms of Action

There is currently limited direct research available in the public domain specifically detailing the antioxidant properties and mechanisms of action of this compound and its derivatives. However, the broader class of organosulfur compounds, which includes sulfonyl derivatives, is known to interact with key cellular pathways involved in oxidative stress response.

Organosulfur compounds can act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, these compounds can enhance the cellular defense mechanisms against oxidative damage. mdpi.com The sulfonyl group, being a strong electron-withdrawing substituent, plays a role in the biological activity of these molecules. mdpi.com While specific studies on this compound are lacking, the known antioxidant potential of related sulfur-containing compounds suggests that this could be a fruitful area for future investigation.

Investigation of Other Potential Pharmacological Activities (e.g., Analgesic, Hypoglycemic, CNS Stimulant)

There is no published evidence to suggest that this compound has been investigated for analgesic, hypoglycemic, or CNS stimulant properties.

Drug Metabolism and Pharmacokinetics (DMPK) Aspects (e.g., ADME Studies)

No ADME (Absorption, Distribution, Metabolism, and Excretion) studies or other pharmacokinetic data for this compound have been reported in the scientific literature.

Due to the absence of primary research data, no data tables or detailed findings can be presented.

Future Research Directions and Translational Perspectives for 4 Ethylsulfonyl Phenyl Methanol Research

Development of Novel Synthetic Pathways and Process Intensification

The synthesis of (4-(Ethylsulfonyl)phenyl)methanol and its derivatives is a cornerstone for the production of several important drugs. Future research in this area will likely focus on developing more efficient, sustainable, and cost-effective synthetic methods.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com For the synthesis of this compound, this could involve the use of microreactors or continuous flow reactors. researchgate.net These technologies offer enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for higher yields and purity. researchgate.netcetjournal.it Research into reactive distillation, which combines chemical reaction and separation into a single unit, could also streamline the production process. mdpi.com The application of such intensified processes has been explored for other chemical syntheses, demonstrating the potential to enhance productivity and sustainability. cetjournal.it

| Technology | Potential Advantage for this compound Synthesis |

| Microreactors | Enhanced safety, improved heat and mass transfer, higher yields. |

| Continuous Flow Reactors | Consistent product quality, reduced waste, potential for automation. |

| Reactive Distillation | Increased conversion, energy savings, reduced capital cost. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Rational Design of Next-Generation Derivatives with Enhanced Bioactivity and Selectivity

The this compound scaffold is a key component of selective COX-2 inhibitors, such as Etoricoxib (B1671761). nih.govnih.gov Future research will focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how modifications to the this compound structure affect its biological activity. nih.govchemrxiv.org By systematically altering different parts of the molecule, researchers can identify key interactions with the target protein and optimize the compound's properties. nih.gov For example, studies on related COX-2 inhibitors have shown that the methylsulfonyl group is critical for selectivity. nih.govresearchgate.net

Computational Drug Design: In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for designing next-generation inhibitors. nih.govresearchgate.netnih.gov These techniques allow researchers to predict how a molecule will bind to its target and to design new compounds with enhanced affinity and selectivity. researchgate.netnih.gov For instance, computational approaches have been used to design novel COX-2 inhibitors by tethering different pharmacophores to the benzenesulfonamide (B165840) scaffold. semanticscholar.org

| Design Strategy | Objective |

| Bioisosteric Replacement | Improve pharmacokinetic properties and reduce side effects. nih.gov |

| Scaffold Hopping | Discover novel chemical classes with similar biological activity. |

| Fragment-Based Drug Design | Build potent inhibitors from smaller chemical fragments. |

| Hybridization | Combine pharmacophores from different active molecules to create dual-target inhibitors. nih.gov |

Elucidation of Precise Molecular Mechanisms and Target Validation

While the primary target of many drugs derived from this compound is COX-2, a deeper understanding of their molecular mechanisms is essential for developing safer and more effective therapies.

Target Engagement and Selectivity: Future research should focus on quantifying the engagement of this compound derivatives with their intended targets in living systems. Advanced techniques, such as chemical proteomics and activity-based protein profiling, can be used to identify all the proteins that a compound interacts with, providing a comprehensive view of its selectivity. chemikailproteomics.com Understanding the structural basis for the selectivity of COX-2 inhibitors has been a key area of research, with studies highlighting the importance of specific amino acid residues in the enzyme's active site. ccjm.org

Off-Target Effects and Polypharmacology: Identifying and understanding the off-target effects of drugs is crucial for predicting potential side effects. nih.gov It is possible that derivatives of this compound interact with other proteins in the body, which could contribute to both their therapeutic effects and their adverse event profile. A thorough investigation of these interactions could lead to the design of more selective compounds or the repurposing of existing drugs for new indications.

Advanced Preclinical Evaluation and Clinical Translational Studies

The successful translation of a promising compound from the laboratory to the clinic requires rigorous preclinical and clinical evaluation.

Preclinical Models: The use of more predictive preclinical models is essential for assessing the efficacy and safety of new drug candidates. This includes the use of animal models that more accurately mimic human disease and the development of in vitro models using human cells and tissues. nih.gov Preclinical studies on Etoricoxib, for example, have demonstrated its potency in various models of inflammation and pain. nih.gov

Biomarkers for Patient Stratification: Identifying biomarkers that can predict which patients are most likely to respond to a particular drug can significantly improve the success rate of clinical trials. nih.gov For anti-inflammatory drugs, this could involve measuring levels of specific inflammatory mediators or using genetic markers to identify patients with a particular disease subtype.

Clinical Trial Design: Innovative clinical trial designs, such as adaptive trials and basket trials, can help to accelerate the clinical development of new drugs. These designs allow for more flexibility than traditional clinical trials and can provide valuable information about a drug's efficacy in different patient populations. The clinical utility of selective COX-2 inhibitors has been extensively studied, providing a framework for future clinical investigations of new derivatives. ccjm.orgccjm.org

Exploration of Applications beyond Pharmaceuticals (e.g., Materials Science, Sensors)

The unique chemical properties of the sulfonyl group suggest that this compound and its derivatives could have applications beyond medicine. britannica.com

Materials Science: Sulfonated polymers have been used to create a variety of materials with interesting properties, including medical plastics with anticlotting properties. britannica.com The introduction of the ethylsulfonylphenyl group into polymers could lead to new materials with tailored electronic, optical, or mechanical properties. Sulfonated molecules are increasingly being explored for their use in biomaterials such as hydrogels, scaffolds, and nanoparticles. mdpi.com